1-(3-(tert-butyl)-1H-pyrazol-5-yl)piperidin-4-amine
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Overview
Description
Preparation Methods
The synthesis of 1-(3-tert-butyl-1H-pyrazol-5-yl)piperidin-4-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the condensation of hydrazines with 1,3-diketones or β-keto esters.
Substitution with tert-Butyl Group: The tert-butyl group is introduced via alkylation reactions using tert-butyl halides.
Attachment of Piperidine Ring: The piperidine ring is attached through nucleophilic substitution reactions, often using piperidine derivatives.
Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using catalysts and controlled reaction conditions to enhance efficiency .
Chemical Reactions Analysis
1-(3-tert-butyl-1H-pyrazol-5-yl)piperidin-4-amine undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures to ensure selective and efficient transformations .
Scientific Research Applications
1-(3-tert-butyl-1H-pyrazol-5-yl)piperidin-4-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(3-tert-butyl-1H-pyrazol-5-yl)piperidin-4-amine involves its interaction with molecular targets such as enzymes and receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with active sites, while the piperidine ring enhances binding affinity through hydrophobic interactions . These interactions modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
1-(3-tert-butyl-1H-pyrazol-5-yl)piperidin-4-amine can be compared with other pyrazole derivatives such as:
3-tert-Butyl-1-(4-chlorophenyl)-1H-pyrazol-5-amine: This compound features a chlorophenyl group instead of a piperidine ring, leading to different chemical and biological properties.
3-tert-Butyl-1-methyl-1H-pyrazol-5-amine: The presence of a methyl group instead of a piperidine ring results in variations in reactivity and applications.
The uniqueness of 1-(3-tert-butyl-1H-pyrazol-5-yl)piperidin-4-amine lies in its combination of the pyrazole and piperidine rings, which imparts distinct chemical and biological characteristics .
Properties
Molecular Formula |
C12H22N4 |
---|---|
Molecular Weight |
222.33 g/mol |
IUPAC Name |
1-(5-tert-butyl-1H-pyrazol-3-yl)piperidin-4-amine |
InChI |
InChI=1S/C12H22N4/c1-12(2,3)10-8-11(15-14-10)16-6-4-9(13)5-7-16/h8-9H,4-7,13H2,1-3H3,(H,14,15) |
InChI Key |
KHNKLXBXWXXZFW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=NN1)N2CCC(CC2)N |
Origin of Product |
United States |
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